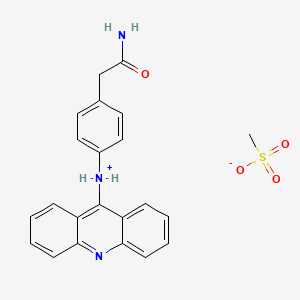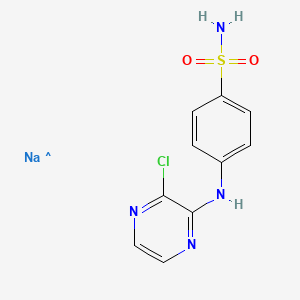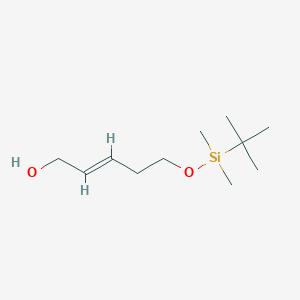
5Z-hexadecenoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5Z-hexadecenoic acid typically involves the use of specific reagents and catalysts to achieve the desired configuration of the double bond. One common method involves the Wittig reaction, where a phosphonium ylide reacts with an aldehyde to form the desired alkene. The reaction conditions often include the use of a strong base such as sodium hydride or potassium tert-butoxide to generate the ylide, followed by the addition of the aldehyde under an inert atmosphere .
Industrial Production Methods
Industrial production of this compound may involve the use of biotechnological processes, such as microbial fermentation, to produce the compound in large quantities. These methods leverage the metabolic pathways of specific microorganisms to convert simple substrates into the desired fatty acid. The use of genetically engineered microorganisms can enhance the yield and efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
5Z-hexadecenoic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding aldehydes or ketones.
Reduction: The double bond can be reduced to form saturated fatty acids.
Substitution: The hydrogen atoms on the carbon chain can be substituted with other functional groups, such as halogens or hydroxyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) is often used for the reduction of the double bond.
Substitution: Halogenation can be achieved using reagents like bromine (Br₂) or chlorine (Cl₂) under appropriate conditions.
Major Products Formed
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of saturated fatty acids.
Substitution: Formation of halogenated or hydroxylated derivatives.
Applications De Recherche Scientifique
5Z-hexadecenoic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of complex organic molecules and polymers.
Biology: Studied for its role in cellular metabolism and signaling pathways.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the production of bio-based materials and as a component in lubricants and surfactants .
Mécanisme D'action
The mechanism of action of 5Z-hexadecenoic acid involves its interaction with specific molecular targets and pathways. In biological systems, it can modulate the activity of enzymes involved in fatty acid metabolism and signaling. The compound may also interact with cell membrane receptors, influencing cellular responses and physiological processes. Further research is needed to fully elucidate the detailed mechanisms by which this compound exerts its effects .
Comparaison Avec Des Composés Similaires
5Z-hexadecenoic acid can be compared with other long-chain fatty acids, such as:
Palmitoleic acid (9Z-hexadecenoic acid): Similar in structure but with the double bond at the 9th position.
Oleic acid (9Z-octadecenoic acid): Contains an 18-carbon chain with a double bond at the 9th position.
Linoleic acid (9Z,12Z-octadecadienoic acid): Contains two double bonds at the 9th and 12th positions
The uniqueness of this compound lies in its specific double bond configuration and its potential biological activities, which may differ from those of other similar fatty acids.
Propriétés
Numéro CAS |
7056-90-8 |
|---|---|
Formule moléculaire |
C16H30O2 |
Poids moléculaire |
254.41 g/mol |
Nom IUPAC |
(Z)-hexadec-5-enoic acid |
InChI |
InChI=1S/C16H30O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18/h11-12H,2-10,13-15H2,1H3,(H,17,18)/b12-11- |
Clé InChI |
KVXIRQZWCOAYRD-QXMHVHEDSA-N |
SMILES isomérique |
CCCCCCCCCC/C=C\CCCC(=O)O |
SMILES canonique |
CCCCCCCCCCC=CCCCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




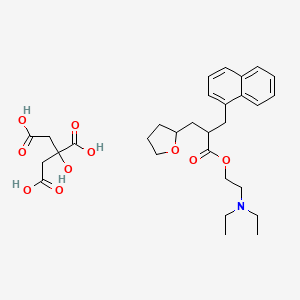
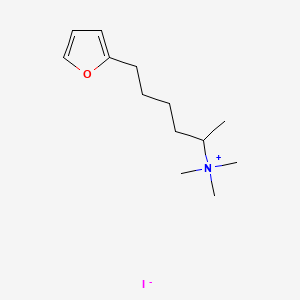
![Silane, dimethyl[2-(pentafluorophenyl)ethyl]-](/img/structure/B13774164.png)



